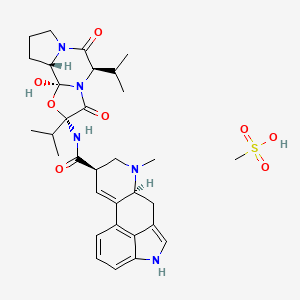

Ergocorninine methanesulfonate

Description

Historical Context of Ergot Alkaloid Research and Discovery

The history of ergot alkaloids is a fascinating journey from a dreaded poison to a source of valuable pharmaceuticals. nih.govkarger.com For centuries, ergot, the sclerotium of the fungus Claviceps purpurea that grows on rye and other cereals, was known as the cause of devastating epidemics of ergotism, a condition that cost thousands of lives in the Middle Ages. nih.govkarger.com These outbreaks manifested in two forms: gangrenous ergotism and convulsive ergotism. karger.comnih.gov An Assyrian tablet from 600 BC may allude to the "noxious pustule in the ear of grain," but more authenticated reports of ergot's effects appeared in Chinese writings around 1100 BC, where it was used in obstetrics. nih.gov

The medicinal properties of ergot were first noted in Western medicine in 1582 by the German physician Lonitzer, who mentioned its use by midwives to hasten childbirth. nih.govkarger.com However, it wasn't until the 19th and 20th centuries that scientific investigation began to unlock the chemical secrets of ergot. The American physician John Stearns published an account of "pulvis parturiens" (birthing powder) in 1808 for its use in childbirth, though its dangers were also recognized. karger.com

A pivotal moment in ergot research came in 1906 with the discovery of ergotoxine (B1231518) by George Barger and Francis Carr, and Henry Dale's subsequent discovery of its adrenolytic activity. nih.govkarger.com This marked the beginning of the isolation of pharmacologically active alkaloids from ergot. In 1918, Arthur Stoll at Sandoz isolated the first chemically pure ergot alkaloid, ergotamine, which found use in obstetrics and internal medicine. nih.govkarger.com Another significant breakthrough occurred in 1935 with the simultaneous discovery of the specific oxytocic principle of ergot, ergonovine (also known as ergometrine), in four different laboratories. nih.govkarger.com These discoveries paved the way for the elucidation of the structures and total syntheses of numerous ergot alkaloids and the development of valuable therapeutic agents. nih.gov The industrial production of ergot alkaloids began in earnest after Stoll patented the isolation of ergotamine tartrate in 1918, which was marketed by Sandoz in 1921. wikipedia.org

Classification and Structural Features of Ergocorninine (B1246796) Methanesulfonate (B1217627) within the Ergot Alkaloid Class

Ergot alkaloids are a diverse family of indole-derived mycotoxins produced by several species of fungi, most notably from the genus Claviceps. oup.comnih.gov All ergot alkaloids share a common tetracyclic ergoline (B1233604) ring system. nih.govrsc.org They are broadly classified into three main groups based on the substituents attached to this ergoline scaffold:

Clavine alkaloids: These are the simplest ergot alkaloids and include compounds like agroclavine (B1664434) and festuclavine. rsc.org

Simple lysergic acid derivatives: These consist of a D-lysergic acid structure with an amide linkage to an alkyl group. rsc.org

Ergopeptines (or peptide alkaloids): This class is characterized by a D-lysergic acid moiety linked to a cyclic tripeptide structure. rsc.orghmdb.ca

Ergocorninine belongs to the ergopeptine class of ergot alkaloids. hmdb.ca It is the C-8 epimer of ergocornine (B135324), meaning it differs in the stereochemistry at the 8th carbon position of the ergoline ring. researchgate.net This seemingly small structural change results in the formation of an "inine" epimer, which can interconvert with the "ine" form (ergocornine) in solution. researchgate.nettandfonline.com

The core structure of ergocorninine is the tetracyclic ergoline ring. smolecule.com Attached to this at the C-8 position is a complex cyclic tripeptide moiety. rsc.org This peptide portion is composed of three amino acids. The molecular formula of ergocorninine is C₃₁H₃₉N₅O₅. smolecule.com Ergocorninine methanesulfonate is the salt form of ergocorninine, where the basic ergoline nitrogen is protonated by methanesulfonic acid. This salt formation is often employed to improve the solubility and stability of the alkaloid for research and other applications.

Table 1: Classification of Major Ergot Alkaloid Groups

| Alkaloid Class | Key Structural Feature | Examples |

| Clavine Alkaloids | Basic tetracyclic ergoline ring | Agroclavine, Festuclavine |

| Simple Lysergic Acid Derivatives | Lysergic acid with a simple amide substituent | Ergonovine, Lysergic acid diethylamide (LSD) |

| Ergopeptines | Lysergic acid linked to a cyclic tripeptide | Ergotamine, Ergocristine (B1195469), Ergocornine , Ergocorninine |

Academic Significance and Research Trajectories of Ergot Alkaloids and their Derivatives

The academic significance of ergot alkaloids and their derivatives is vast, spanning fields from organic chemistry and biochemistry to pharmacology and molecular biology. nih.gov The complex structures of these molecules have presented a significant challenge and a rich area of investigation for synthetic chemists. nih.gov The total synthesis of lysergic acid by Kornfeld and coworkers in 1954 was a landmark achievement in organic synthesis. scispace.com

Research into the biosynthesis of ergot alkaloids has also been a major focus. The identification of the ergot alkaloid synthesis (eas) gene clusters in various fungi has provided deep insights into the enzymatic machinery responsible for constructing these complex molecules. wvu.edunih.gov This knowledge is being applied to the development of new molecules through directed biosynthesis and heterologous expression systems. nih.govrsc.org

From a pharmacological perspective, the structural similarity of the ergoline ring system to neurotransmitters like serotonin (B10506), dopamine (B1211576), and noradrenaline is the basis for their diverse biological activities. scispace.commdpi.com This has led to extensive research into their mechanisms of action and structure-activity relationships. nih.govscispace.com Minor modifications to the ergot alkaloid structure can lead to significant changes in their pharmacological profiles, allowing for the development of derivatives with more selective actions. scispace.com

Current and future research trajectories include:

Synthetic Biology: The construction of ergot alkaloid biosynthetic pathways in heterologous hosts to produce known and novel derivatives. rsc.org

Drug Discovery: The synthesis of new ergoline analogs with improved therapeutic properties and fewer side effects for conditions like Parkinson's disease and migraines. scispace.com

Analytical Methods: The development of more sensitive and accurate analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of ergot alkaloids in various matrices. mdpi.com

Ecological Roles: A better understanding of the ecological significance of ergot alkaloids in the interactions between fungi, plants, and insects. oup.comapsnet.org

Structure

3D Structure of Parent

Properties

CAS No. |

74137-65-8 |

|---|---|

Molecular Formula |

C32H43N5O8S |

Molecular Weight |

657.8 g/mol |

IUPAC Name |

(6aS,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C31H39N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,23+,24+,26-,30-,31+;/m1./s1 |

InChI Key |

JSSWJSBXBKEBMS-YXCCQSEOSA-N |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |

Origin of Product |

United States |

Chemical Biology and Synthetic Approaches

Molecular Architecture and Isomerism of Ergocorninine (B1246796) Methanesulfonate (B1217627)

The intricate structure of ergocorninine is fundamental to its chemical properties and biological interactions. This section delves into the specific stereochemical features and the structural elements that govern its activity.

Configurational Isomerism at the C-8 Position: R- and S-Epimers

Ergot alkaloids, including ergocorninine, are characterized by a tetracyclic ergoline (B1233604) ring system. A key feature of this system is the presence of multiple chiral centers, which give rise to various stereoisomers. nih.gov The carbon atom at position 8 (C-8) is a critical chiral center that significantly influences the molecule's three-dimensional shape and biological function. smolecule.com

Ergocorninine is the C-8 S-epimer of ergocornine (B135324). smolecule.com Epimers are stereoisomers that differ in configuration at only one chiral center. The nomenclature for these ergot alkaloids typically uses the suffix "-ine" for the R-epimers and "-inine" for the S-epimers. smolecule.com Thus, ergocornine is the corresponding R-epimer of ergocorninine. This stereochemical difference at the C-8 position is a defining characteristic that distinguishes the two compounds. smolecule.com

The interconversion between R- and S-epimers, a process known as epimerization, can occur under specific conditions, such as heat or exposure to ultraviolet light. smolecule.com Generally, the S-epimers, like ergocorninine, exhibit greater thermodynamic stability compared to their R-counterparts. smolecule.com This preference for the S-configuration under equilibrium conditions is attributed to conformational factors; S-epimers adopt a more stable, less planar conformation, which increases their stability against further epimerization. smolecule.com

| Feature | Ergocornine | Ergocorninine |

| Configuration at C-8 | R-epimer | S-epimer |

| Suffix | -ine | -inine |

| Relative Stability | Less stable | More stable |

Structural Determinants of Biological Activity within the Ergoline System

The biological activity of ergot alkaloids is intrinsically linked to their molecular structure. The ergoline ring system itself is considered the primary pharmacophore, the part of the molecule responsible for its biological effects. nih.gov This is due to its structural similarity to several key neurotransmitters, including serotonin (B10506), dopamine (B1211576), and noradrenaline. scispace.comresearchgate.net This resemblance allows ergot alkaloids to interact with a variety of receptors in the body, acting as agonists, antagonists, or partial agonists. researchgate.netresearchgate.net

The specific nature of the substituent at the C-8 position, along with the stereochemistry at this center, plays a crucial role in determining the pharmacological profile of an ergot alkaloid. scispace.com For ergopeptines like ergocorninine, the peptide moiety attached at C-8 provides additional binding specificity through hydrogen bonding and hydrophobic interactions with target proteins. smolecule.com This peptide portion in ergocorninine is composed of a cyclic arrangement of three amino acids. smolecule.com

Small modifications to the ergoline structure can lead to significant changes in biological activity. scispace.com For instance, the nature of the peptide side chain and the stereochemistry at C-8 can influence the affinity and selectivity of the molecule for different receptor subtypes. nih.govsmolecule.com Computational studies have suggested that the S-configuration at C-8 in ergocorninine alters the spatial orientation of key functional groups compared to the R-epimer, which can explain differences in their biological activities. smolecule.com

Biosynthetic Investigations of Ergot Alkaloids

The complex structure of ergot alkaloids is a result of an intricate biosynthetic pathway involving numerous enzymatic steps and genetic controls. Understanding this pathway is crucial for both the production of known alkaloids and the generation of novel, potentially therapeutic, compounds.

Elucidation of Precursor Utilization and Enzymatic Pathways (e.g., L-tryptophan, dimethylallyl diphosphate)

The biosynthesis of all ergot alkaloids begins with two primary precursors: the amino acid L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). nih.govnih.gov The initial and committing step in the pathway is the prenylation of L-tryptophan at the C-4 position of the indole (B1671886) ring, a reaction catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS). nih.govnih.gov This reaction forms 4-(γ,γ-dimethylallyl)tryptophan (DMAT). rsc.org

Following this initial step, a series of enzymatic reactions, including N-methylation, cyclizations, and oxidations, lead to the formation of the tetracyclic ergoline ring system. rsc.org The pathway then diverges to produce the three main classes of ergot alkaloids: clavines, lysergic acid amides, and ergopeptines. nih.gov The formation of ergopeptines, such as ergocorninine, involves the synthesis of lysergic acid, which is then coupled to a tripeptide moiety by nonribosomal peptide synthetases (NRPSs). nih.govwvu.edu

Genetic Basis of Ergot Alkaloid Biosynthesis (e.g., dmaW, cloA gene clusters)

The enzymes responsible for ergot alkaloid biosynthesis are encoded by a cluster of genes, often referred to as the eas (ergot alkaloid synthesis) or EAS cluster. nih.govnih.gov The gene encoding the first enzyme in the pathway, DMATS, is known as dmaW. nih.govnih.gov This gene is a key component of the ergot alkaloid gene cluster in producing fungi. nih.gov

Another important gene in the cluster is cloA, which encodes a clavine oxidase, a key enzyme in the later stages of the pathway that catalyzes the conversion of clavine intermediates to lysergic acid. nih.govfrontiersin.org The presence, absence, and variation of genes within the EAS cluster determine the specific types of ergot alkaloids a particular fungus can produce. nih.govmdpi.com For example, fungi that produce ergopeptines possess the necessary nonribosomal peptide synthetase genes (lpsA, lpsB) in their gene clusters, in addition to dmaW and cloA. nih.gov

| Gene | Encoded Enzyme | Function in Biosynthesis |

| dmaW | Dimethylallyl tryptophan synthase (DMATS) | Catalyzes the first committed step: prenylation of L-tryptophan. nih.govnih.gov |

| cloA | Clavine oxidase | Catalyzes the oxidation of clavine intermediates to lysergic acid. nih.govfrontiersin.org |

| lpsA/lpsB | Nonribosomal peptide synthetases (NRPSs) | Assemble the tripeptide moiety and attach it to lysergic acid to form ergopeptines. nih.govwvu.edu |

Directed Biosynthesis Strategies for Novel Analog Generation

Directed biosynthesis is a powerful strategy for creating new ergot alkaloid analogs with potentially improved or novel pharmacological properties. scispace.com This approach involves feeding precursor analogs to the producing organism, which then incorporates them into the biosynthetic pathway to generate modified alkaloids. scispace.com

By supplying unnatural amino acids or synthetic precursors to cultures of Claviceps species, researchers can probe the biosynthetic pathway and generate novel ergopeptines. scispace.com This method takes advantage of the substrate flexibility of some of the biosynthetic enzymes. Another approach is to use genetic engineering to modify the ergot alkaloid gene clusters. By introducing, deleting, or altering genes within the EAS cluster, it is possible to redirect the biosynthetic pathway and produce new compounds. wvu.edu These synthetic biology approaches hold significant promise for expanding the diversity of ergot alkaloids available for pharmacological investigation. rsc.org

Chemical Synthesis and Derivatization Strategies

The intricate tetracyclic structure of ergoline alkaloids, including ergocorninine, has presented a significant challenge for synthetic chemists. Research in this area is driven by the need to produce these complex molecules for pharmacological study and to create novel analogs with modified properties for research purposes. Strategies range from the de novo construction of the core scaffold to the chemical modification of the natural product and the synthesis of its salts to improve handling and experimental utility.

The total synthesis of the ergoline ring system is a complex undertaking that has attracted considerable attention from organic chemists. rsc.org These strategies are crucial not only for producing the natural alkaloids but also for accessing unnatural analogs with substitutions at positions that are not accessible through biosynthetic pathways. nih.govsci-hub.se The complexity of the tetracyclic ergoline core, which comprises an indole (AB rings), a central C-ring, and a tetrahydropyridine (B1245486) (D ring), necessitates innovative C-C and C-N bond-forming strategies. nih.gov

Over the years, numerous synthetic routes have been developed, each with unique approaches to constructing the fused ring system. nih.gov Key intermediates, such as Uhle's ketone, have been central to many successful syntheses. scispace.com Modern methodologies have introduced novel strategies to improve efficiency and access to diverse analogs. These include palladium-catalyzed domino cyclizations, intramolecular Heck reactions, and ring-closing metathesis. rsc.org

Recent advancements have focused on developing more streamlined and versatile syntheses. For instance, novel strategies have been reported for preparing the ergoline tetracyclic core by focusing on bridging the B- and D-ring systems last, a relatively unexplored approach. nih.govnih.govacs.org Other innovative methods include:

An organocatalyzed asymmetric tandem Friedel-Crafts alkylation/Michael addition to construct the tricyclic core, enabling the synthesis of novel C4-substituted ergoline derivatives. sci-hub.se

Intramolecular 1,3-dipolar cycloadditions to rapidly assemble unique analogs of the ergoline structure from simple indole precursors. thieme-connect.com

A rhodium-catalyzed intramolecular [3 + 2] annulation as a key step in an efficient route to (−)-chanoclavine I, an ergot alkaloid, and other oxygen-substituted ergoline derivatives. acs.org

These synthetic endeavors allow for structural modifications that are not found in nature, leading to the discovery of compounds with potentially new research applications. tandfonline.com The ability to introduce substituents on the A and C rings, which is difficult via modification of natural products, is a significant advantage of total synthesis. nih.gov

Table 1: Selected Strategies for Ergoline Scaffold Synthesis

| Synthetic Strategy | Key Reactions | Target/Advantage | Reference |

|---|---|---|---|

| Tandem Asymmetric Reaction | Friedel-Crafts Alkylation / Michael Addition | Synthesis of novel C4-substituted ergoline derivatives with high enantioselectivity. | sci-hub.se |

| Intramolecular Cycloaddition | 1,3-Dipolar Cycloaddition | Rapid and efficient access to unique ergoline-type compounds. | thieme-connect.com |

| C-H Insertion | Rhodium-catalyzed C-H Insertion | Enables the introduction of substituents on the C-ring. | nih.govacs.org |

| Domino Cyclization | Palladium-catalyzed Domino Cyclization | Enantioselective approach to lysergic acid and its derivatives. | rsc.org |

Beyond the total synthesis of the core scaffold, the synthetic modification of naturally sourced or synthesized ergot alkaloids is a critical area of research. These modifications aim to alter the physicochemical properties of the parent compound, such as solubility and stability, to facilitate experimental studies. ontosight.aiiipseries.org Ergot alkaloids like ergocorninine can be unstable under certain conditions and may undergo transformations such as epimerization. researchgate.netdoi.org

Epimerization at the C-8 position is a key chemical transformation for many ergot alkaloids. researchgate.net Ergocorninine is the C-8 S-isomer, which can interconvert with its C-8 R-isomer, ergocornine. This process is influenced by factors like solvent, pH, and temperature. doi.orgresearchgate.net Since the two epimers can have different biological activities and stabilities, controlling or understanding this equilibrium is vital for consistent experimental results. The thermal processing of food, for example, has been shown to enhance the epimerization of R-configuration alkaloids into their S-configuration counterparts. doi.org

Chemical derivatization is a powerful tool for improving the properties of phytochemicals for research. iipseries.orgmdpi.com For ergot alkaloids, this can involve the introduction or removal of specific functional groups to enhance stability or modify receptor binding profiles. tandfonline.comnih.gov For example, the synthesis of brominated derivatives like 2-bromo-alpha-ergocryptine aims to produce compounds with altered properties. tandfonline.comontosight.ai Such modifications are essential for structure-activity relationship (SAR) studies, which seek to understand how different parts of the molecule contribute to its biological effects. nih.gov

The stability of ergot alkaloids in various solvents used for storage and experimentation is a significant concern for researchers. Studies have shown that the choice of solvent can dramatically affect the rate of epimerization and degradation. researchgate.net Therefore, synthetic modifications that lock the conformation or protect labile functional groups can be invaluable for obtaining reliable and reproducible data in experimental settings.

Many ergot alkaloids, in their free base form, are weakly soluble in aqueous media, which complicates their use in biological assays and other research applications. google.com To overcome this limitation, they are frequently converted into their corresponding acid addition salts. This chemical modification significantly enhances water solubility and can also improve the crystallinity and stability of the compound, making it easier to handle, purify, and formulate for experimental use. ontosight.aigoogle.com

The synthesis of these salts is a straightforward acid-base reaction. A common procedure involves dissolving the ergot alkaloid free base in a suitable organic solvent, such as ethanol (B145695), and adding a stoichiometric amount of the desired acid. google.com The resulting salt, being less soluble in the organic solvent system, often precipitates and can be isolated by filtration. The choice of acid can be tailored for specific needs, with common inorganic acids like hydrochloric acid and organic acids like methanesulfonic acid being used. google.com

The methanesulfonate salt of ergocorninine is prepared for this very purpose. A documented method for its synthesis involves dissolving ergocorninine in absolute ethanol that contains a slight molar excess of methanesulfonic acid. The clear solution is then poured into a large volume of a non-polar solvent like diethyl ether, causing the ergocorninine methanesulfonate salt to precipitate out of the solution. The solid salt is then collected by filtration and dried. google.com This process yields the salt in high purity and is applicable to a range of other dextrorotatory ergot alkaloids. google.com The formation of methanesulfonate salts is a widely used strategy in pharmaceutical chemistry to improve the physicochemical properties of active compounds for research and development. ontosight.aiebi.ac.uk

Table 2: Synthesis of this compound

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1 | Dissolve ergocorninine free base in absolute ethanol. | Prepare a solution of the alkaloid. | google.com |

| 2 | Add 1-1.7 moles of methanesulfonic acid per mole of alkaloid. | React the base with the acid to form the salt. | google.com |

| 3 | Pour the clear solution into absolute diethyl ether while stirring. | Precipitate the less soluble salt from the solvent mixture. | google.com |

Molecular and Cellular Pharmacology

Receptor Binding and Ligand Interaction Studies

The interaction of ergocorninine (B1246796) and its analogs with neurotransmitter receptors has been a subject of scientific investigation, employing both in vitro and in silico methodologies to elucidate its binding characteristics and functional effects.

Ergocorninine and related ergot alkaloids are known to interact with various receptor systems due to the ergoline (B1233604) pharmacophore. nih.gov Studies indicate that ergot alkaloids, in general, can act as agonists, partial agonists, or antagonists at serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α and β) receptors. food.gov.uksmolecule.com The specific activity depends on the receptor subtype and the tissue in which it is expressed. While extensive data on ergocorninine methanesulfonate (B1217627) itself is limited, studies on its epimer, ergocornine (B135324), and other closely related ergot alkaloids confirm a broad spectrum of activity across these receptor families. sci-hub.senih.gov Research has shown that the S-epimers, like ergocorninine, can indeed be biologically active, challenging the historical view that they are merely inactive isomers. nih.govresearchgate.net For instance, recent studies have demonstrated the potential for S-epimers to bind to vascular receptors, specifically serotonin and adrenergic types, which may contribute to physiological effects observed after exposure. nih.govnih.gov

Molecular docking simulations provide a cost-effective means to investigate the binding of ergot alkaloid epimers to their receptors. nih.govresearchgate.net A notable in silico study investigated the binding of ergocristinine (B1242015), the S-epimer corresponding to ergocristine (B1195469) and a close structural analog of ergocorninine, to vascular receptors. nih.govnih.gov The study compared the binding affinity of the S-epimer (ergocristinine) and the R-epimer (ergocristine) to the serotonin 5-HT₂ₐ receptor and the alpha-2A adrenergic receptor. nih.govresearchgate.net

The results, generated using AutoDock Vina, showed that ergocristinine has a strong binding affinity for both receptors. nih.gov Specifically, a hydrogen bond was identified between ergocristinine and amino acid residues within the binding sites of both the 5-HT₂ₐ and alpha-2A adrenergic receptors. nih.govnih.gov These findings suggest that S-epimers like ergocorninine can establish significant molecular interactions with these receptors, which likely underpins their biological activity. nih.govresearchgate.net The binding affinities differed between the epimers, highlighting the influence of stereochemistry on receptor interaction. nih.gov

In Silico Binding Affinities of Ergocristine Epimers

Comparison of predicted binding energies (kcal/mol) for ergocristinine (S-epimer) and ergocristine (R-epimer) at serotonin and adrenergic receptors, as determined by AutoDock Vina.

| Ligand (Epimer) | Receptor | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Ergocristinine (S-epimer) | 5-HT₂ₐ Receptor | -9.7 | nih.gov |

| Ergocristine (R-epimer) | 5-HT₂ₐ Receptor | -10.2 | nih.gov |

| Ergocristinine (S-epimer) | Alpha-2A Adrenergic Receptor | -8.7 | nih.gov |

| Ergocristine (R-epimer) | Alpha-2A Adrenergic Receptor | -10.3 | nih.gov |

The classification of a ligand as an agonist or antagonist depends on its ability to not only bind to a receptor but also to elicit a functional response. sigmaaldrich.com An agonist activates the receptor, while an antagonist binds without causing activation and can block the agonist's effect. sigmaaldrich.comsavemyexams.com Ergot alkaloids often exhibit mixed agonist-antagonist properties. nih.govmsdmanuals.com

Specific research on ergocorninine characterized it as an "incomplete agonist" in a study on the ergot alkaloid-sensitive receptor in the salivary gland of the tick Amblyomma hebraeum. nih.gov In this system, ergocorninine elicited a response that was approximately 20% of the maximum response seen with full agonists, with an approximate effective concentration of 3.5 µmol/l. nih.gov This contrasts with its R-epimer, ergocornine, which acted as a partial agonist, producing a 50% maximal response at 1 µmol/l. nih.gov This demonstrates that while ergocorninine can activate the receptor, its intrinsic activity is significantly lower than its R-epimer in this specific assay.

Structure-Activity Relationship (SAR) Studies

The biological activity of ergot alkaloids is highly dependent on their chemical structure, and minor modifications can lead to significant changes in their pharmacological profile. scispace.comnih.gov

Structure-activity relationship (SAR) studies of ergoline derivatives have shown that small chemical alterations can profoundly affect receptor affinity and intrinsic activity. scispace.comnih.gov The ergoline ring system itself is the key pharmacophore responsible for the interaction with biogenic amine receptors. nih.gov Modifications to the peptide portion of the molecule, such as the amino acid composition at position C-2', differentiate compounds like ergocornine (valine), ergocristine (phenylalanine), and ergotamine (alanine), influencing their specific receptor interaction profiles. While the R-epimers have been studied more extensively, the S-epimers are now recognized as potentially bioactive. nih.govresearchgate.net The conversion between R and S forms can occur under certain conditions, which is a critical consideration in pharmacological studies. ingentaconnect.com The pKa values, which influence the charge of the molecule at physiological pH, also differ between epimers, with ergocorninine having a pKa of 4.8, compared to a range of 5.5 to 6.0 for most R-epimers. nih.govingentaconnect.com

The stereochemistry at the C-8 position is a critical determinant of the pharmacological activity of ergot alkaloids. smolecule.comresearchgate.net This position distinguishes the biologically potent R-epimers (suffix "-ine," e.g., ergocornine) from the often less active S-epimers (suffix "-inine," e.g., ergocorninine). smolecule.comnih.gov The different three-dimensional arrangement of the substituent at C-8 significantly impacts how the molecule fits into the receptor's binding pocket. smolecule.com

Historically, S-epimers were considered biologically inactive. nih.govresearchgate.net However, recent research contradicts this, showing that S-epimers can be vasoactive and interact with receptors. nih.govnih.gov Despite this, a significant difference in potency is commonly observed. A clear example is the effect on prolactin secretion, where a study found that ergocornine markedly reduced prolactin levels, while its S-epimer, ergocorninine, was completely ineffective at the same dose. sci-hub.se Similarly, in silico docking studies on the related ergocristine/ergocristinine pair showed that the R-epimer (ergocristine) had a higher binding affinity (more negative binding energy) for both 5-HT₂ₐ and alpha-2A adrenergic receptors compared to the S-epimer (ergocristinine). nih.gov This difference in affinity and intrinsic activity underscores the profound influence of stereochemistry on the pharmacological profile of these compounds. smolecule.comresearchgate.net

In Vitro Cellular Investigations

In vitro studies have demonstrated that ergot alkaloids, including the S-epimers like ergocorninine, can accumulate within cells. nih.govresearchgate.net This cellular uptake may be a contributing factor to their cytotoxic effects. nih.gov For instance, research has shown that ergocristinine, another S-epimer, accumulates to a greater extent than its R-epimer, ergocristine, in human colon (HT-29) and liver (HepG2) cancer cell lines. nih.gov This preferential accumulation of the S-epimer within hepatic cell lines is thought to be a primary driver of their observed cytotoxic effects. researchgate.net

The potential for ergot alkaloids to accumulate is significant, as repeated exposure to low concentrations could create a "depot" of these compounds within cells, making them available to interact with receptors over an extended period. researchgate.net The specific mechanisms governing the transport of ergocorninine and other ergot alkaloids across the cell membrane are not yet fully elucidated but are an active area of investigation.

The structural similarity of the ergoline ring to biogenic amines allows ergocorninine and related alkaloids to bind to a range of receptors, including dopamine, adrenergic, and serotonin receptors. nih.gov Studies using cell systems that over-express specific receptor subtypes have been instrumental in characterizing these interactions.

While the R-epimers are generally known to have a high affinity for these receptors, sometimes exhibiting slow dissociation rates that have been described as nearly irreversible, the S-epimers are also capable of receptor interaction. nih.govresearchgate.net Although historically considered less active, S-epimers have demonstrated agonist and antagonist properties at histamine (B1213489) and 5-HT receptors in receptor and ex vivo assays. researchgate.net

In a study investigating the contractile response of bovine metatarsal arteries, the S-epimers, including ergocorninine, demonstrated vasoactivity, suggesting receptor activation. researchgate.netoup.com Specifically, ergocorninine, along with ergotaminine, ergocristinine, and ergocryptinine, induced a contractile response, indicating an interaction with vascular receptors. researchgate.net This finding challenges the long-held belief that S-epimers are biologically inactive. researchgate.net Further research is needed to fully delineate the binding affinities and functional consequences of ergocorninine at various receptor subtypes.

The binding of ergocorninine to its target receptors initiates a cascade of intracellular signaling events. nih.gov The specific downstream pathways activated depend on the receptor subtype and the cell type involved. nih.gov

Ergot alkaloids are known to interact with G-protein coupled receptors (GPCRs), which can modulate the activity of enzymes like adenylyl cyclase, leading to changes in the intracellular concentration of second messengers such as cyclic AMP (cAMP). nih.gov For example, in one study assessing cAMP levels in cell lines with adenosine (B11128) and dopamine receptors, no difference was observed between a specific R-epimer and its corresponding S-epimer. nih.gov

The interaction of ergot alkaloids with serotonin and alpha-adrenergic receptors on vascular smooth muscle cells is a key mechanism underlying their vasoconstrictive effects. nih.gov The binding of these alkaloids to their receptors can lead to the contraction of blood vessels. nih.gov While the R-epimers are well-documented in this regard, studies have shown that S-epimers like ergocorninine also possess vasoactive properties, suggesting they can trigger similar cellular pathways leading to vasoconstriction. researchgate.netoup.com The precise intracellular signaling cascades activated by ergocorninine, particularly in comparison to its R-epimer, remain an area of ongoing research.

Analytical and Bioanalytical Methodologies

Methodologies for Qualitative and Quantitative Determination

Qualitative and quantitative analyses of ergocorninine (B1246796) rely on methods that can effectively isolate the analyte from complex matrices and distinguish it from its isomers.

The initial step in the analysis of ergocorninine from various matrices, such as cereals and animal feed, is the extraction of the analyte. The choice of extraction solvent and clean-up procedure is crucial for obtaining reliable results.

Solvent Extraction: Ergot alkaloids, including ergocorninine, are commonly extracted from solid samples using organic solvents. A mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) carbonate, is frequently employed. mdpi-res.com For instance, a protocol for feed samples involves homogenizing the sample and shaking it with an 84:16 (v/v) mixture of acetonitrile and ammonium carbonate buffer. mdpi-res.com Alkaline conditions are often used to ensure the alkaloids are in their less polar free base form, facilitating extraction into solvents like ethyl acetate. researchgate.net

Solid-Phase Extraction (SPE): Following initial solvent extraction, a clean-up step is essential to remove interfering matrix components. researchgate.net SPE is a widely used technique for this purpose. Various SPE sorbents have been tested, including aminopropyl, HLB, and SCX phases. researchgate.net For the analysis of ergot alkaloids in feed, multifunctional columns like Mycosep® 150 have been used to purify the extract before instrumental analysis. mdpi-res.com Dispersive solid-phase extraction (d-SPE), a variation where the sorbent is mixed directly with the extract, has also been applied successfully, often using C18 sorbent. nih.govresearchgate.net This method is rapid as it eliminates the need for SPE cartridge conditioning and washing steps. researchgate.net

QuEChERS-Based Methods: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which combines salting-out extraction with d-SPE for clean-up, has been adapted for ergot alkaloid analysis in animal feedingstuffs. nih.gov

Dilution: For highly sensitive instruments like modern LC-MS/MS systems, a "dilute-and-shoot" approach can be effective. Significant dilution of the initial extract with the mobile phase can minimize matrix effects, sometimes improving sensitivity despite the dilution factor. researchgate.net

After extraction and clean-up, the solvent is typically evaporated, and the residue is reconstituted in a suitable solvent, often the mobile phase used for the subsequent chromatographic analysis. mdpi-res.comresearchgate.net The final solution is usually filtered through a microfilter (e.g., 0.22 µm nylon filter) before injection into the analytical instrument. mdpi-res.com

A significant challenge in the analysis of ergot alkaloids is the presence of stereoisomers, specifically C-8 epimers. Ergocorninine is the inactive epimer of the pharmacologically active ergocornine (B135324). researchgate.net These epimers differ in the configuration at the C-8 position of the ergoline (B1233604) ring structure. researchgate.net Since epimerization can occur during sample storage or extraction, analytical methods must be able to separate and quantify both forms (-ine and -inine epimers). researchgate.netnih.gov

Chromatographic Resolution: The primary strategy for isomer separation is chromatography. Reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques. researchgate.netnih.gov The choice of stationary phase (column) and mobile phase composition is optimized to achieve baseline separation of the epimeric pairs. Biphenyl bonded phase columns, for example, have shown unique selectivity for separating structurally similar isomers. thermofisher.com

Quantification: Quantification is typically performed using calibration curves generated from certified reference standards for each isomer. researchgate.net The European Food Safety Authority (EFSA) has highlighted the need to quantify the main ergot alkaloids and their corresponding epimers. nih.gov Analytical methods are often validated to determine performance characteristics such as linearity, limit of detection (LOD), and limit of quantification (LOQ) for each individual isomer. researchgate.netresearchgate.net

Advanced Separation Techniques: For particularly complex separations, advanced techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry can provide an additional dimension of separation. IMS separates ions based on their size, shape, and charge, allowing for the differentiation of isomers that may not be fully resolved by chromatography alone. azom.com

Advanced Chromatographic and Spectrometric Techniques

Modern analytical laboratories rely on powerful chromatographic and spectrometric methods to achieve the high sensitivity and selectivity required for ergot alkaloid analysis.

HPLC-FLD is a robust and widely used technique for the determination of ergot alkaloids, which are naturally fluorescent. researchgate.netnih.gov The method offers excellent sensitivity and selectivity.

Principle: The separation is achieved on a chromatographic column, typically a C18 reversed-phase column. nih.gov The mobile phase usually consists of a buffered aqueous solution (e.g., ammonium carbonate) and an organic modifier like acetonitrile. researchgate.netnih.gov After separation on the column, the eluting compounds pass through a fluorescence detector. The detector irradiates the molecules with a specific excitation wavelength, and the emitted light (fluorescence) is measured at a higher emission wavelength.

Application and Performance: HPLC-FLD has been successfully validated for the simultaneous determination of multiple ergot alkaloids in animal feed. researchgate.netnih.gov The selection of excitation and emission wavelengths is critical for sensitivity; for ergopeptine alkaloids, wavelengths such as 250 nm for excitation and 420 nm for emission are used. researchgate.net Method validation demonstrates good linearity, with coefficients of determination (R²) typically above 0.99. researchgate.net The limits of detection (LOD) and quantification (LOQ) are in the low µg/kg range, making the method suitable for regulatory monitoring. researchgate.netnih.gov For ergocorninine, one study reported a very low LOD of 0.8 µg kg⁻¹. researchgate.net

Table 1: Example HPLC-FLD Method Parameters and Performance

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and Ammonium Carbonate | nih.gov |

| Detection (Ex/Em) | 330 nm / 420 nm | nih.gov |

| Linearity (R²) | > 0.99 | researchgate.net |

| LOD Range | 0.8 to 2.6 µg/kg | researchgate.net |

| Recovery | 85.2% to 117.8% | researchgate.net |

UPLC-MS/MS is considered the gold standard for the analysis of mycotoxins, including ergot alkaloids, due to its superior sensitivity, selectivity, and speed. researchgate.netnih.gov

Principle: UPLC utilizes columns with smaller particle sizes (<2 µm) than traditional HPLC, allowing for faster analysis times and better resolution. nih.gov The UPLC system is coupled to a tandem mass spectrometer, which acts as a highly specific and sensitive detector. In the mass spectrometer, molecules are ionized (e.g., via electrospray ionization - ESI), and a specific precursor ion corresponding to the mass of the target analyte is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, even in complex matrices. nih.gov

Application and Performance: This technique has been extensively used for the simultaneous determination of the twelve major ergot alkaloids (including ergocornine and ergocorninine) regulated by the European Union. nih.govmdpi.com The method involves a chromatographic run that can be as short as 16 minutes. nih.gov The high sensitivity of UPLC-MS/MS allows for very low limits of quantification, often in the sub-µg/kg range, and is effective across diverse matrices like rye, oat, wheat, and baby food. nih.govresearchgate.net

Table 2: UPLC-MS/MS Parameters for Ergocorninine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Chromatographic Run Time | 16 min | nih.gov |

| Ionization Mode | ESI+ | researchgate.net |

| Precursor Ion (m/z) | 562.3 | researchgate.net |

| Quantifier Ion (m/z) | 223.1 | researchgate.net |

| Collision Energy (eV) | 37 | researchgate.net |

| Verified Linear Range | 0.5–500 µg/kg | researchgate.net |

Capillary electrophoresis (CE) represents another class of powerful separation techniques applicable to ergot alkaloids. researchgate.netscispace.com

Principle of CE: CE techniques separate molecules in narrow-bore capillaries based on their electrophoretic mobility in an applied electric field. uantwerpen.benews-medical.net Factors such as charge, size, and frictional forces influence the migration speed of the ions. uantwerpen.be

Principle of MECC: Micellar electrokinetic capillary chromatography (MECC) is a modification of CE that allows for the separation of both charged and neutral compounds. wikipedia.orgnih.gov It is a hybrid method combining electrophoretic and chromatographic principles. nih.gov In MECC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, leading to the formation of micelles. nih.govnih.gov Analytes are then separated based on their differential partitioning between the aqueous mobile phase and the micellar pseudo-stationary phase. nih.gov

Application: CE methods have been developed for the qualitative and quantitative determination of several ergot alkaloids, including ergocornine, ergocorninine, and others. scispace.com One study applied capillary zone electrophoresis (CZE) using cyclodextrins in the buffer to resolve ergot alkaloids and their epimers. researchgate.net Furthermore, an MECC method has been successfully used to separate 17 different ergot alkaloid derivatives, demonstrating the technique's high resolving power for this class of compounds. scispace.com The use of laser-induced fluorescence detection can improve the detection limits by up to 30-fold compared to standard UV detection. scispace.com

Emerging Analytical Approaches and Validation

The detection and quantification of ergot alkaloids like ergocorninine methanesulfonate (B1217627) are critical for food safety and pharmaceutical research. While traditional chromatographic methods are well-established, there is a continuous drive towards developing faster, more sensitive, and field-deployable analytical tools. This has led to significant research into emerging technologies like immunoassays and biosensors, underpinned by rigorous validation to ensure data reliability.

Development of Immunoassays and Biosensors

Immunoassays and biosensors represent a promising frontier for the rapid detection of ergot alkaloids. These methods leverage biological recognition elements, such as antibodies or aptamers, to achieve high specificity and sensitivity.

Immunoassays are analytical tests that use antibodies to detect specific molecules. taylorfrancis.com Their development for small molecules like ergot alkaloids involves creating antibodies that can specifically bind to the target analyte. rockland.comcdc.gov While major analytical procedures for ergot alkaloids currently rely on liquid chromatography with tandem mass spectrometry (LC-MS/MS) or fluorescence detection (LC-FLD), immuno-based methods are actively being developed for specific applications. mdpi.comresearchgate.net These assays offer advantages in terms of speed and potential for high-throughput screening, making them suitable for monitoring large numbers of samples in food and feed industries. nih.gov The principle involves immobilizing an antibody that recognizes the ergot alkaloid and then detecting the binding event, often through an enzymatic reaction that produces a measurable signal (e.g., color change in an ELISA - Enzyme-Linked Immunosorbent Assay). rockland.com

Biosensors are analytical devices that combine a biological component with a physicochemical detector. nih.gov For ergot alkaloid detection, research has focused on developing biosensors that offer real-time, sensitive, and selective analysis. uantwerpen.be One innovative approach involves the use of aptamers—short, single-stranded DNA or RNA molecules that can bind to specific targets—as the biological recognition element. uantwerpen.be

An example is the development of an aptamer-based biosensor for ergot alkaloids using surface plasmon resonance (SPR) for detection. uantwerpen.be In this system, aptamers selected for their affinity to ergot alkaloids are immobilized on a sensor chip. When a sample containing the target alkaloid flows over the chip, the binding of the alkaloid to the aptamer causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument. taylorfrancis.comuantwerpen.be Another approach is the electrochemical biosensor, which measures changes in electrical signals resulting from the binding of the analyte to the recognition element on an electrode. nih.govmdpi.com Graphene-based biosensors, for instance, are being explored due to their large surface area and excellent electrical conductivity, which can enhance sensitivity and lower detection limits. haydale.com These sensors can be functionalized with specific molecules to create devices capable of detecting a wide range of biological and chemical agents. haydale.com

The table below summarizes emerging biosensor technologies for the detection of various analytes, including principles applicable to ergocorninine methanesulfonate.

| Biosensor Type | Recognition Element | Transduction Principle | Potential Advantages for Ergot Alkaloid Detection | Reference |

|---|---|---|---|---|

| Electrochemical Biosensor | Aptamers, Antibodies | Measures changes in current (amperometric), potential (potentiometric), or impedance (impedimetric) upon analyte binding. | High sensitivity, rapid detection, potential for miniaturization and low-cost production. | nih.govrsc.org |

| Optical Biosensor (e.g., SPR) | Aptamers, Antibodies | Detects changes in optical properties (e.g., refractive index) when the analyte binds to the sensor surface. | Label-free detection, real-time monitoring of binding kinetics. | uantwerpen.bemdpi.com |

| Piezoelectric Biosensor | Antibodies | Measures changes in mass on a quartz crystal microbalance as the analyte binds to the surface. | Suitable for real-time monitoring. | nih.gov |

Validation Parameters for Rigorous Analytical Research

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. pfigueiredo.org For this compound and other ergot alkaloids, rigorous validation is essential to ensure that analytical results are accurate, reliable, and reproducible. Regulatory bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on validation parameters. europa.eufda.govneutronco.com

Key validation parameters include:

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euofnisystems.com For chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks.

Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. europa.eu It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.euofnisystems.com For the assay of a drug substance, this is typically 80% to 120% of the test concentration. europa.euofnisystems.com

Accuracy : Accuracy refers to the closeness of the test results to the true value. europa.eu It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) and calculating the percent recovery. nih.gov For ergot alkaloids, studies have reported recovery rates between 60% and 103% in maize and wheat matrices. nih.gov

Precision : Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels:

Repeatability : Precision under the same operating conditions over a short interval. europa.eu

Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eufda.gov

Reproducibility : Assesses the precision between different laboratories. fda.gov For ergot alkaloid analysis in cereals, precision (repeatability and intermediate precision) was reported to be lower than 13%. nih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eu For ergot alkaloids in baby food, a UHPLC-MS/MS method was able to reliably detect individual alkaloids at a level as low as 0.5 ng/g. nih.gov

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, temperature). pfigueiredo.orgofnisystems.com

The table below provides an example of validation parameters and typical acceptance criteria for an analytical method for ergot alkaloids.

| Validation Parameter | Description | Example Finding/Acceptance Criteria | Reference |

|---|---|---|---|

| Accuracy (Recovery) | Closeness of test results to the true value. | Recoveries ranging from 60% to 103% in wheat and maize. | nih.gov |

| Precision (RSD) | Closeness of agreement between repeated measurements. | Repeatability and intermediate precision < 13-20%. | nih.govwindows.net |

| Linearity (R²) | Proportionality of response to concentration. | Correlation coefficient (R²) > 0.99. | [General Practice] |

| Limit of Quantitation (LOQ) | Lowest amount that can be accurately quantified. | < 20 µg/kg for each individual ergot alkaloid. A more sensitive method achieved < 1 µg/kg. | windows.net |

| Range | Concentration interval where the method is precise, accurate, and linear. | 80% to 120% of the target concentration. | europa.euofnisystems.com |

Preclinical Mechanistic and Comparative Research

In Vitro Systemic Pharmacological Investigations

Ergot alkaloids are known to interact with various receptors that mediate vasoconstriction, primarily serotonin (B10506) (5-HT) and alpha-adrenergic receptors. nih.gov While studies focusing specifically on ergocorninine (B1246796) are limited, research on analogous S-epimers like ergocristinine (B1242015) provides insight into its likely vasoconstrictive activities. In ex vivo models using arteries, the S-epimer of ergocristine (B1195469) (ergocristinine) was shown to produce a sustained contractile response over a 180-minute incubation period. researchgate.net This suggests that ergocorninine may also elicit a direct contractile effect on vascular smooth muscle. The isolated rabbit thoracic aorta is a classic model for investigating the effects of various compounds on vasoconstriction. nih.govfrontiersin.org General studies on this tissue have demonstrated its utility in characterizing the vasoconstrictor effects of different agonists. nih.gov

The physiological responses to ergot alkaloids can be modulated by various endogenous factors. For instance, the contractile responses to ergot alkaloids such as ergonovine and methylergonovine in human coronary arteries are modulated by nitric oxide (NO) and thromboxane A2. nih.gov Research on ergocristine and its S-epimer, ergocristinine, has demonstrated that both can induce a sustained arterial contractile response in ex vivo models. researchgate.net Notably, this contractile effect could be attenuated by a non-competitive antagonist, indicating a receptor-mediated mechanism. researchgate.net These findings suggest that the arterial contractile response to S-epimers like ergocorninine is persistent and subject to modulation by other vasoactive pathways. researchgate.net

Comparative Pharmacological Studies

Ergocorninine and its R-epimer, ergocornine (B135324), exhibit differences in their chemical stability and receptor interactions. At equilibrium, quantum calculations suggest a slight preference for the S-epimer configuration (ergocorninine), with about 60% of the S-epimer being present. researchgate.netresearchgate.net In certain solvent mixtures, S-epimers are the preferred configuration. researchgate.netresearchgate.net

However, studies comparing the receptor binding affinities of other ergot epimers, such as ergocristine (R-epimer) and ergocristinine (S-epimer), have shown that the R-epimer generally has a higher apparent binding affinity for vascular receptors like serotonin (5-HT) and adrenergic receptors. nih.gov The structural differences between the epimers at chiral carbon 8 are believed to account for these differences in affinity and molecular interactions. nih.gov

| Property | Ergocornine (R-Epimer) | Ergocorninine (S-Epimer) | Reference |

|---|---|---|---|

| Stereochemical Configuration | R-epimer | S-epimer | researchgate.netresearchgate.net |

| Equilibrium Preference | ~40% | ~60% | researchgate.netresearchgate.net |

| Receptor Affinity (Inferred) | Generally higher affinity for 5-HT and adrenergic receptors | Generally lower affinity compared to R-epimer | nih.gov |

When compared to other ergot alkaloids, ergocornine (the R-epimer of ergocorninine) has shown distinct activity profiles. In a study using rat striatal synaptosomes to measure dopamine (B1211576) release, ergocryptine and ergocristine produced a significant elevation in baseline dopamine release. nih.gov In contrast, ergocornine and ergotamine were found to be devoid of this specific activity. nih.gov This indicates a significant difference in the pharmacological action of ergocornine/ergocorninine compared to other members of the ergotoxine (B1231518) group (ergocristine, ergocryptine). nih.govtaylorandfrancis.com

The ergotoxine group, first extracted by Dale, was a mixture of ergocornine, ergocristine, and α- and β-ergocryptine. taylorandfrancis.com While they share a common ergoline (B1233604) ring structure, variations in their peptide side chains lead to different pharmacological profiles. nih.gov

Metabolic Pathway Elucidation in Research Models

Direct metabolic studies on ergocorninine are not extensively detailed in the available literature. However, research on the metabolism of structurally similar ergopeptine alkaloids such as ergotamine, ergocristine, and ergocryptine in research models provides a strong basis for predicting its metabolic fate. nih.gov

In studies using equine and human liver S9 fractions, these ergot alkaloids were extensively metabolized. nih.gov The common metabolic pathways identified include the formation of nor-, N-oxide, hydroxy, and dihydro-diol metabolites. nih.gov These transformations occur on the ergoline ring and the peptide moiety of the molecule. For example, demethylation at the N6 position of the ergoline structure is a known metabolic step for some ergot alkaloids. taylorandfrancis.com It is highly probable that ergocorninine undergoes similar metabolic transformations.

| Metabolic Reaction | Resulting Metabolite Type | Reference |

|---|---|---|

| Hydroxylation | Hydroxy metabolites | nih.gov |

| N-Oxidation | N-oxide metabolites | nih.gov |

| N-Dealkylation | Nor- metabolites | nih.gov |

| Reduction/Hydration | Dihydro-diol metabolites | nih.gov |

Characterization of Enzymatic Transformations in Liver Fractions (e.g., S9 fractions).

Information regarding the specific enzymatic transformations of Ergocorninine methanesulfonate (B1217627) in liver S9 fractions is not available in the provided search results.

Investigation of Metabolite Formation and Biotransformations in Model Systems.

There is no data in the search results detailing the metabolite formation and biotransformation of Ergocorninine methanesulfonate in any model systems.

Enzymology of Ergot Alkaloid Metabolism (e.g., Cytochrome P450 involvement).

While the metabolism of other ergot alkaloids often involves Cytochrome P450 enzymes, the specific role of these enzymes in the metabolism of this compound has not been documented in the available search results.

Future Directions in Ergocorninine Methanesulfonate Research

Development of Novel Research Methodologies

The analytical landscape for ergot alkaloids is continually advancing, moving towards methods that offer greater sensitivity, specificity, and efficiency. Future research on ergocorninine (B1246796) methanesulfonate (B1217627) will likely benefit from and contribute to the development of these novel methodologies.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of ergot alkaloids. chemmethod.com Future developments are expected to focus on enhancing the sensitivity of these methods to detect ever-lower concentrations of ergocorninine methanesulfonate and its metabolites in complex biological matrices. The ongoing refinement of extraction techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, will also play a crucial role in improving sample throughput and analytical accuracy. nih.gov

Furthermore, the development of immunoassays and biosensors presents a promising avenue for rapid and high-throughput screening of this compound. nih.gov These techniques, which rely on the specific binding of antibodies or other biological recognition elements, could be adapted for point-of-care testing or for screening large numbers of samples in agricultural or clinical settings. Capillary electrophoresis is another technique that holds potential for future applications in the analysis of ergot alkaloids, offering high separation efficiency and minimal sample consumption.

A significant challenge in ergot alkaloid research is the interconversion of epimers (e.g., ergocornine (B135324) and ergocorninine) during analysis, which can affect the accuracy of quantification. mdpi.com Future methodological developments will likely focus on minimizing this epimerization to ensure a more precise understanding of the specific biological activity of each isomer. mdpi.com

Table 1: Emerging Analytical Techniques in Ergot Alkaloid Research

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Chromatographic separation with highly sensitive and specific mass detection. | Enhanced quantification of low-level metabolites in biological fluids. |

| Immunoassays (e.g., ELISA) | Antigen-antibody specific binding for detection and quantification. | Rapid screening in food safety and quality control. |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. | High-resolution separation of this compound from closely related alkaloids. |

Advanced Computational Modeling and Simulation

In silico approaches are becoming indispensable tools in drug discovery and development, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. For this compound, advanced computational modeling and simulation will be instrumental in elucidating its mechanism of action, predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and designing novel derivatives with improved therapeutic profiles. nih.gov

Molecular docking studies can predict the binding orientation and affinity of this compound to its target receptors. For instance, studies on the related compound ergocornine have utilized molecular docking to investigate its binding affinity to potential targets like Plasmepsin II. chemmethod.com Similar approaches can be applied to this compound to understand its interactions with various receptors in the central nervous system and other tissues.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a deeper understanding of the electronic properties and reactivity of this compound. chemmethod.com These calculations have been used to model the epimerization process of ergocornine, and similar studies on this compound could help in predicting its stability and degradation pathways. nih.gov

Pharmacophore modeling is another powerful computational tool that can be used to identify the essential structural features of this compound responsible for its biological activity. nih.govdergipark.org.tr By creating a pharmacophore model, researchers can screen large virtual libraries of compounds to identify new molecules with similar activity, potentially leading to the discovery of novel therapeutic agents. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic view of the interaction between this compound and its biological targets over time. chemmethod.com This can reveal important information about the conformational changes that occur upon binding and the stability of the drug-receptor complex.

Table 2: Computational Approaches in this compound Research

| Computational Method | Principle | Application in this compound Research |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Elucidating binding modes and affinities to target receptors. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Understanding electronic properties, reactivity, and epimerization processes. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a biological effect. | Virtual screening for novel compounds with similar activity and lead optimization. |

Interdisciplinary Approaches in Ergot Alkaloid Research

The complexity of ergot alkaloids and their wide-ranging biological effects necessitate a collaborative and interdisciplinary research approach. Future investigations into this compound will greatly benefit from the integration of expertise from various scientific fields, including chemistry, pharmacology, toxicology, computational biology, and agricultural science.

Collaborative studies are crucial for addressing the multifaceted challenges in mycotoxin research, from method validation to understanding the impact of these compounds on food safety and animal health. nih.gov International collaborative studies on the determination of various mycotoxins have demonstrated the value of such partnerships in establishing robust analytical methods. nih.gov

The "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health, is particularly relevant to ergot alkaloid research. Fungi that produce ergot alkaloids, such as Claviceps purpurea, contaminate various grains and grasses, posing a risk to both humans and livestock. romerlabs.com An interdisciplinary approach involving agronomists, veterinarians, and public health researchers is essential for developing effective strategies to mitigate this risk.

Furthermore, the integration of 'omics' technologies, such as genomics, proteomics, and metabolomics, will provide a more holistic understanding of the biological effects of this compound. By studying the global changes in gene expression, protein levels, and metabolite profiles in response to this compound, researchers can identify novel biological pathways and potential biomarkers of exposure or effect.

The synergy between experimental and computational approaches will also be a hallmark of future research. Computational models can guide experimental design, while experimental data can be used to validate and refine computational predictions. This iterative process will accelerate the pace of discovery and lead to a more comprehensive understanding of this compound.

Q & A

Q. How should researchers navigate data-sharing requirements while protecting sensitive findings?

- Methodological Guidance :

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data. For restricted data, employ controlled-access repositories with anonymization protocols .

- Document data-sharing plans in ethics applications, specifying third-party collaborators and purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.